molecular formula C13H11N3O B12042757 1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl- CAS No. 59594-38-6

1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl-

Cat. No.: B12042757
CAS No.: 59594-38-6
M. Wt: 225.25 g/mol
InChI Key: ZMIMAOBHHUTJPR-UHFFFAOYSA-N
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Description

1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl- is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities, including antihypertensive, antidiabetic, anti-inflammatory, antinociceptive, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl- typically involves the condensation of β-benzoylpropionic acid with carbohydrazide. The reaction is carried out by refluxing in absolute ethanol in the presence of sodium acetate . The structure of the synthesized compound is confirmed using IR, 1H-NMR, 13C-NMR, and mass spectral data .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves multistep reactions that combine various scaffolds known for their biological activities. The synthesis of related compounds often involves similar methodologies, highlighting the potential for scalable production.

Chemical Reactions Analysis

Types of Reactions

1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as substituted pyridazines and their oxidized or reduced forms.

Mechanism of Action

The mechanism of action of 1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, pyridazine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The compound’s structure allows it to bind to the active site of COX-2, thereby inhibiting its activity and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1(6H)-Pyridazinepropanenitrile, 6-oxo-3-phenyl- stands out due to its specific nitrile functional group, which imparts unique reactivity and potential for further chemical modifications. This makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

59594-38-6

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

3-(6-oxo-3-phenylpyridazin-1-yl)propanenitrile

InChI

InChI=1S/C13H11N3O/c14-9-4-10-16-13(17)8-7-12(15-16)11-5-2-1-3-6-11/h1-3,5-8H,4,10H2

InChI Key

ZMIMAOBHHUTJPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC#N

Origin of Product

United States

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